4-(aminomethyl)-N-ethyl-N-methylpyridin-2-amine dihydrochloride
Overview
Description
4-(aminomethyl)-N-ethyl-N-methylpyridin-2-amine dihydrochloride is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an aminomethyl group attached to the pyridine ring, along with ethyl and methyl substituents on the nitrogen atom. The dihydrochloride form indicates that the compound is present as a salt with two hydrochloride ions, which enhances its solubility in water and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(aminomethyl)-N-ethyl-N-methylpyridin-2-amine dihydrochloride typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, where formaldehyde, a secondary amine, and the pyridine derivative are reacted together.
N-Alkylation: The ethyl and methyl groups are introduced through N-alkylation reactions using appropriate alkyl halides (e.g., ethyl bromide and methyl iodide) in the presence of a base.
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(aminomethyl)-N-ethyl-N-methylpyridin-2-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert any oxidized forms back to the original amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, thiols, and amines.
Major Products Formed
Oxidation: N-oxides of the pyridine ring.
Reduction: Original amine compound.
Substitution: Derivatives with different substituents replacing the aminomethyl group.
Scientific Research Applications
4-(aminomethyl)-N-ethyl-N-methylpyridin-2-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications in treating neurological disorders.
Industry: Utilized in the development of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(aminomethyl)-N-ethyl-N-methylpyridin-2-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
4-(aminomethyl)pyridine: Lacks the ethyl and methyl substituents on the nitrogen atom.
N-ethyl-N-methylpyridin-2-amine: Lacks the aminomethyl group.
4-(aminomethyl)-N-methylpyridin-2-amine: Lacks the ethyl substituent.
Uniqueness
4-(aminomethyl)-N-ethyl-N-methylpyridin-2-amine dihydrochloride is unique due to the presence of both ethyl and methyl groups on the nitrogen atom, along with the aminomethyl group on the pyridine ring. This unique combination of substituents imparts specific chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(aminomethyl)-N-ethyl-N-methylpyridin-2-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3.2ClH/c1-3-12(2)9-6-8(7-10)4-5-11-9;;/h4-6H,3,7,10H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHVKIHUKQVZEQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C1=NC=CC(=C1)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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